REACTION_CXSMILES
|
P(=O)(O)(O)O.OO.Cl[CH2:9][CH2:10][S:11]([CH2:14][C:15]([CH2:30][S:31]([CH2:34][CH2:35]Cl)(=[O:33])=[O:32])([CH2:23][S:24]([CH2:27][CH2:28]Cl)(=[O:26])=[O:25])[CH2:16][S:17]([CH2:20][CH2:21]Cl)(=[O:19])=[O:18])(=[O:13])=[O:12]>>[CH:34]([S:31]([CH2:30][C:15]([CH2:16][S:17]([CH:20]=[CH2:21])(=[O:18])=[O:19])([CH2:14][S:11]([CH:10]=[CH2:9])(=[O:13])=[O:12])[CH2:23][S:24]([CH:27]=[CH2:28])(=[O:26])=[O:25])(=[O:32])=[O:33])=[CH2:35]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
tetrakis(2-chloroethylsulfonylmethyl)methane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)CC(CS(=O)(=O)CCCl)(CS(=O)(=O)CCCl)CS(=O)(=O)CCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The deposited compound was recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 parts of acetone
|
Type
|
CUSTOM
|
Details
|
This hydrochloride was removed
|
Type
|
CUSTOM
|
Details
|
the acetone was removed by distillation to deposit solids
|
Type
|
CUSTOM
|
Details
|
The deposited solids were recrystallized from acetone-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)S(=O)(=O)CC(CS(=O)(=O)C=C)(CS(=O)(=O)C=C)CS(=O)(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |